molecular formula C10H11Cl2NO B14800995 (R)-1-Chloro-3-((4-chlorobenzylidene)amino)propan-2-ol

(R)-1-Chloro-3-((4-chlorobenzylidene)amino)propan-2-ol

Cat. No.: B14800995
M. Wt: 232.10 g/mol
InChI Key: LFVZLCKHDSVJFP-JTQLQIEISA-N
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Description

®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is an organic compound that features both chloro and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with ®-1-chloro-2-propanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of compounds with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable compound for developing new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of chloro and amino functional groups on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which ®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and amino groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: A simple organochlorine compound used as a solvent.

    Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.

    Epibatidine: A naturally occurring organochlorine compound with potent analgesic effects.

Uniqueness

®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol is unique due to its combination of chloro and amino functional groups, which confer distinct reactivity and potential applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

(2R)-1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol

InChI

InChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2/t10-/m0/s1

InChI Key

LFVZLCKHDSVJFP-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C=NC[C@H](CCl)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=NCC(CCl)O)Cl

Origin of Product

United States

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